

N-sec-Butylphthalimide: A Comprehensive Technical Review

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Compound of Interest

Compound Name: *N-sec-Butylphthalimide*

Cat. No.: *B157837*

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An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

N-sec-Butylphthalimide, also known as 2-(1-methylpropyl)-1H-isoindole-1,3(2H)-dione, is an organic compound belonging to the phthalimide class of molecules. While the phthalimide core is a well-recognized pharmacophore present in numerous biologically active compounds, **N-sec-butylphthalimide** itself has been the subject of limited specific investigation. This technical guide provides a comprehensive literature review of the available data on its synthesis, physicochemical properties, and biological activities, with a focus on quantitative data and experimental methodologies where available.

Chemical and Physical Properties

N-sec-Butylphthalimide is a derivative of phthalimide with a secondary butyl group attached to the nitrogen atom. Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	10108-61-9	[1]
Molecular Formula	C ₁₂ H ₁₃ NO ₂	[1]
Molecular Weight	203.24 g/mol	[1]
Predicted pKa	-2.09 ± 0.20	[1]

Synthesis of N-sec-Butylphthalimide

The synthesis of N-substituted phthalimides, including the sec-butyl derivative, is typically achieved through well-established chemical reactions. While specific, detailed protocols for **N-sec-butylphthalimide** are not extensively documented in publicly available literature, the general methods involve either the condensation of phthalic anhydride with the corresponding amine or the Gabriel synthesis.

General Experimental Protocol: Condensation of Phthalic Anhydride with sec-Butylamine

This method involves the direct reaction of phthalic anhydride with sec-butylamine.

Materials:

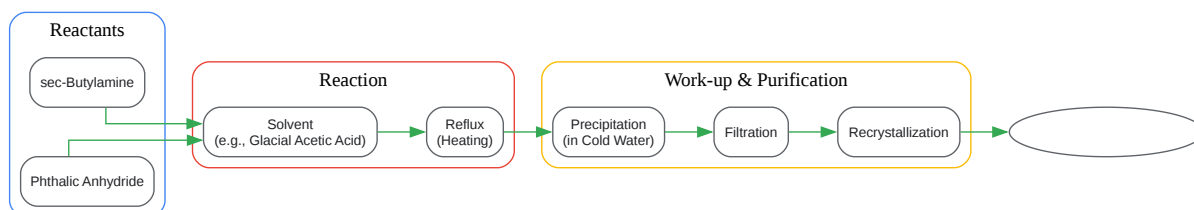
- Phthalic anhydride
- sec-Butylamine
- Glacial acetic acid (or another suitable solvent like water with a phase transfer catalyst)
- Reflux apparatus
- Crystallization solvents (e.g., ethanol, water)

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1 equivalent) in a suitable solvent such as glacial acetic acid.
- Add sec-butylamine (1 equivalent) to the solution.
- Heat the reaction mixture to reflux and maintain for a period of 0.5 to 20 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into cold water to precipitate the crude product.

- Collect the solid product by filtration and wash with water.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure **N-sec-butylphthalimide**.

A patent describes a similar method for the synthesis of N-butylphthalimide using phthalic anhydride and n-butylamine in water with a phase transfer catalyst at 100-160°C. After the reaction, the mixture is cooled, and the oily product layer is separated[2].



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General workflow for the synthesis of **N-sec-Butylphthalimide**.

Biological Activity and Toxicology

The biological activity of **N-sec-butylphthalimide** has not been extensively studied. However, research on related N-substituted phthalimides provides some context for its potential pharmacological profile. Generally, the biological activity of these compounds is influenced by the nature of the N-alkyl substituent.

Structure-Activity Relationship

Studies on various N-alkylphthalimides suggest that the length and branching of the alkyl chain play a crucial role in their biological effects. For instance, in some assays, linear alkyl chains show a more favorable structure-activity relationship than their branched counterparts. It has been noted that branched-chain analogs, such as **N-sec-butylphthalimide**, generally exhibit

reduced activity compared to the linear N-butylphthalimide. This is often attributed to steric hindrance, which may interfere with the molecule's ability to bind to biological targets.

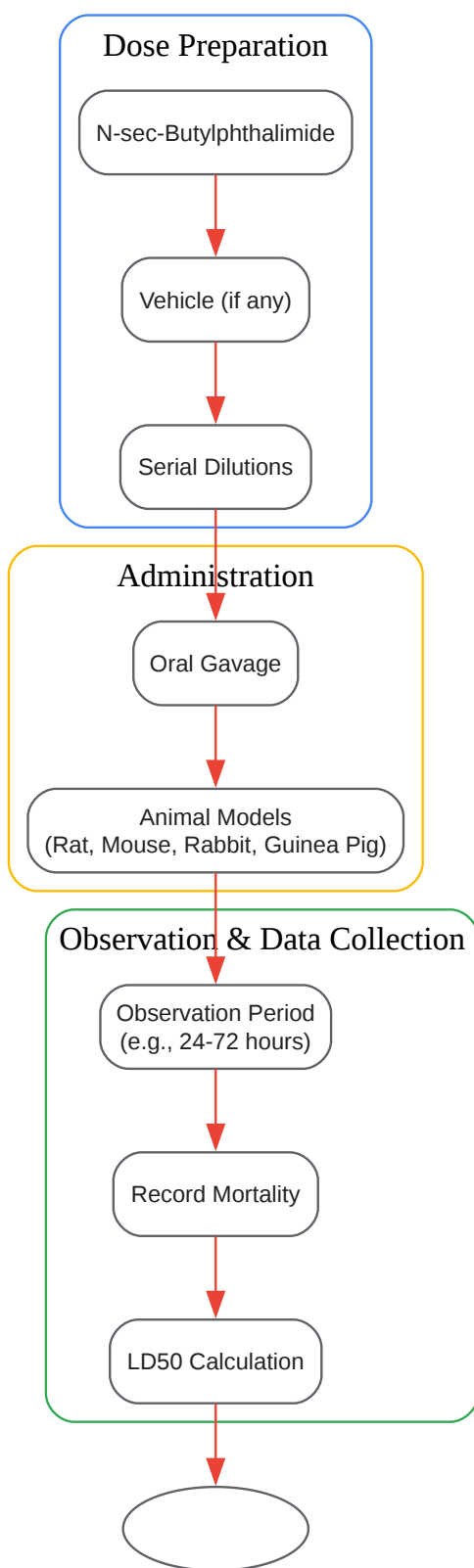
Acute Toxicity

An early study from 1948 investigated the acute toxicity of **N-sec-butylphthalimide** in several animal models. The median lethal dose (LD50) was determined for oral administration. While the detailed experimental protocol for this specific study is not available, acute toxicity studies of that era typically involved the administration of a single dose of the substance to groups of animals at different dose levels. The animals would be observed for a set period, and mortality would be recorded to calculate the LD50.

The reported LD50 values for **N-sec-butylphthalimide** are summarized in the table below.

Animal Model	Route of Administration	LD50 (µL/kg)	Reference
Rat	Oral	1100	[1]
Mouse	Oral	1600	[1]
Rabbit	Oral	2300	[1]
Guinea Pig	Oral	1200	[1]

It is important to note that this compound is considered a poison by ingestion and skin contact[1].



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A generalized experimental workflow for an acute oral toxicity study.

Spectroscopic Data

Specific, experimentally determined spectroscopic data (NMR, IR, Mass Spectrometry) for **N-sec-butylphthalimide** are not readily available in the searched literature. However, predictive tools and data from analogous compounds can provide an expected profile. For the linear isomer, N-butylphthalimide, spectral data is available and can serve as a point of comparison[3].

- **¹H NMR:** The spectrum of **N-sec-butylphthalimide** would be expected to show signals corresponding to the aromatic protons of the phthalimide ring, likely in the range of 7.7-7.9 ppm. The protons of the sec-butyl group would appear at higher field, with characteristic splitting patterns.
- **¹³C NMR:** The carbon spectrum would show signals for the carbonyl carbons of the imide group, the aromatic carbons, and the four distinct carbons of the sec-butyl group.
- **IR Spectroscopy:** The infrared spectrum would be characterized by strong absorption bands for the carbonyl (C=O) stretching of the imide group, typically around 1700-1770 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.
- **Mass Spectrometry:** The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (203.24 g/mol).

Conclusion and Future Directions

N-sec-Butylphthalimide is a phthalimide derivative for which there is a notable lack of in-depth research. While its synthesis can be inferred from standard methods and its acute toxicity was determined in a historical study, there is a significant gap in the understanding of its specific biological activities, mechanism of action, and potential therapeutic applications. The general observation that branched-chain N-alkylphthalimides are less active than their linear counterparts suggests that **N-sec-butylphthalimide** may have a different pharmacological profile than the more studied N-butylphthalimide.

Future research should focus on:

- Detailed and optimized synthesis and characterization of **N-sec-butylphthalimide**, including the publication of its full spectroscopic data.

- In-depth evaluation of its biological activities across a range of assays, including but not limited to antimicrobial, anti-inflammatory, and anticancer screens.
- If any significant activity is identified, further studies into its mechanism of action, including target identification and pathway analysis, would be warranted.

This would provide a more complete picture of this compound and its potential utility for researchers, scientists, and drug development professionals.

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